Magnesium, bromocyclobutyl-

Description

Historical Context and Significance of Grignard Reagents in Organic Synthesis

The discovery of organomagnesium halides, commonly known as Grignard reagents, by French chemist Victor Grignard in 1900 stands as a pivotal moment in the history of organic chemistry. acs.orgnumberanalytics.com This breakthrough provided a relatively straightforward and highly versatile method for forming carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. numberanalytics.com Prior to Grignard's work, the creation of such bonds was a significant challenge for chemists. numberanalytics.com The profound impact of this discovery was recognized swiftly, earning Victor Grignard the Nobel Prize in Chemistry in 1912. acs.orgnobelprize.orgnobelprize.org

Grignard reagents are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). acs.orgnumberanalytics.com These reagents, generally represented by the formula RMgX (where R is an organic group and X is a halogen), are characterized by a polarized carbon-magnesium bond, which imparts a nucleophilic character to the carbon atom. numberanalytics.com This inherent nucleophilicity allows them to react with a wide array of electrophiles, most notably carbonyl compounds such as aldehydes and ketones, to produce alcohols. acs.orgebsco.com The versatility of Grignard reagents extends to their use in the synthesis of acids, other functional groups, and even other organometallic compounds. numberanalytics.comnumberanalytics.com For over a century, Grignard reagents have remained a cornerstone of organic synthesis, indispensable in both academic research and industrial applications for the synthesis of everything from simple molecules to complex natural products and pharmaceuticals. acs.orgnumberanalytics.comacs.org

The general reaction for the formation of a Grignard reagent is as follows:

Where:

R represents an alkyl or aryl group.

X represents a halogen (Cl, Br, I).

Unique Aspects of Cyclobutyl Organometallics: Strain and Reactivity Considerations

Organometallic compounds containing a cyclobutyl moiety possess unique chemical properties largely dictated by the inherent strain of the four-membered ring. masterorganicchemistry.com The ideal bond angle for sp³ hybridized carbon atoms is 109.5°, but the internal bond angles in a planar cyclobutane (B1203170) ring are constrained to approximately 90°. masterorganicchemistry.com This deviation from the ideal geometry results in significant angle strain. Additionally, cyclobutane exhibits torsional strain due to the eclipsing interactions of its hydrogen atoms. masterorganicchemistry.com This combination of angle and torsional strain, often referred to as ring strain, makes cyclobutane and its derivatives thermodynamically less stable than their acyclic or larger ring counterparts.

The inherent strain in the cyclobutyl ring has profound implications for the reactivity of cyclobutyl organometallics. The study of strained organometallic molecules is a more recent field compared to their purely organic counterparts. nih.gov The strain can be a driving force for reactions that lead to the opening of the ring, thereby relieving the strain. acs.org This enhanced reactivity is a key feature of strained organometallic rings. acs.org For instance, three- and four-membered strained rings can undergo oxidative addition with metal complexes, leading to the formation of metallacycles. iitd.ac.in

The reactivity of cyclobutyl organometallics is a subject of ongoing research, exploring how the ring strain can be harnessed to control reaction pathways and synthesize novel molecular architectures. rsc.orgpitt.edu The introduction of a metal atom to the strained carbocyclic system can lead to unique reactivity patterns not observed in unstrained systems. rsc.org

Position of Magnesium, bromocyclobutyl- within the Landscape of Organomagnesium Chemistry

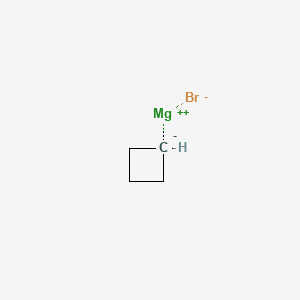

Magnesium, bromocyclobutyl-, also known as cyclobutylmagnesium bromide, is a specific type of Grignard reagent where the organic group is a cyclobutyl ring. It is formed by the reaction of bromocyclobutane (B1266235) with magnesium metal.

As a member of the Grignard reagent family, cyclobutylmagnesium bromide embodies the characteristic reactivity of these organomagnesium compounds. ebsco.com It serves as a potent nucleophile and a strong base, capable of participating in a wide range of chemical transformations. Its position within organomagnesium chemistry is defined by the unique combination of the reactive Grignard functionality and the strained cyclobutyl scaffold.

The presence of the cyclobutyl ring introduces the element of ring strain, which can influence the reactivity of the Grignard reagent. While it undergoes typical Grignard reactions, such as addition to carbonyls and nitriles, the strained nature of the cyclobutyl group can offer pathways for unique transformations and the synthesis of complex molecules containing this four-membered ring. google.com The interplay between the inherent reactivity of the C-Mg bond and the strain of the cyclobutyl ring makes it a valuable tool for synthetic chemists.

Scope and Objectives of Research on Bromocyclobutylmagnesium Derivatives

Research into bromocyclobutylmagnesium and its derivatives is driven by several key objectives. A primary goal is to exploit the unique reactivity conferred by the strained cyclobutyl ring to develop novel synthetic methodologies. This includes exploring its use in the synthesis of complex molecules that incorporate the cyclobutyl motif, which is a structural feature in some biologically active compounds.

A significant area of investigation involves the use of cyclobutylmagnesium bromide in cross-coupling reactions. For example, it can be coupled with various organic halides in the presence of a suitable catalyst to form new carbon-carbon bonds. wikipedia.org This allows for the introduction of the cyclobutyl group into a wide range of molecular frameworks.

Furthermore, researchers are interested in understanding the fundamental aspects of its reactivity. This includes studying the influence of the cyclobutyl ring's strain on the rate and mechanism of its reactions compared to less strained alkyl or aryl Grignard reagents. The development of highly functionalized organomagnesium reagents is an area of current interest, and the principles can be extended to cyclobutyl systems. acs.org The synthesis and study of derivatives, such as trifluoromethyl-cyclobutanes, highlight the ongoing effort to create and understand unique building blocks for various applications. acs.org Ultimately, the research aims to expand the synthetic utility of this and other strained organometallic reagents, providing chemists with new tools for molecular construction.

Data Tables

Table 1: General Properties of Grignard Reagents

| Property | Description |

| General Formula | R-Mg-X (R = alkyl/aryl; X = Cl, Br, I) |

| Key Reactivity | Nucleophilic addition to electrophiles |

| Common Solvents | Diethyl ether, Tetrahydrofuran (THF) |

| Discovery Year | 1900 |

| Discoverer | Victor Grignard |

| Nobel Prize | Chemistry, 1912 nobelprize.org |

Table 2: Comparison of Cycloalkane Ring Strain

| Cycloalkane | Ring Strain (kcal/mol) |

| Cyclopropane | 27.6 masterorganicchemistry.com |

| Cyclobutane | 26.3 masterorganicchemistry.com |

| Cyclopentane | 6.2 |

| Cyclohexane | 0.1 |

Properties

Molecular Formula |

C4H7BrMg |

|---|---|

Molecular Weight |

159.31 g/mol |

IUPAC Name |

magnesium;cyclobutane;bromide |

InChI |

InChI=1S/C4H7.BrH.Mg/c1-2-4-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1 |

InChI Key |

QRUDPBHCPMSJFN-UHFFFAOYSA-M |

Canonical SMILES |

C1C[CH-]C1.[Mg+2].[Br-] |

Origin of Product |

United States |

Synthesis and Formation Mechanisms of Magnesium, Bromocyclobutyl

Methodologies for Grignard Reagent Formation: Anhydrous Conditions and Solvents

The preparation of Grignard reagents, including cyclobutylmagnesium bromide, necessitates stringent anhydrous (dry) conditions because these compounds are highly reactive with water and other protic solvents. wikipedia.orgutexas.eduquora.com Any moisture present will protonate the Grignard reagent, leading to the formation of the corresponding alkane (cyclobutane in this case) and rendering the reagent useless for its intended synthetic purpose. quora.combrainly.inaskfilo.com

The standard method for synthesizing cyclobutylmagnesium bromide involves the reaction of 1-bromocyclobutane with magnesium metal turnings in an appropriate anhydrous solvent. askfilo.combrainly.inyoutube.com The magnesium metal essentially inserts itself into the carbon-bromine bond of 1-bromocyclobutane to form the organometallic compound, cyclobutylmagnesium bromide. askfilo.commasterorganicchemistry.com This process transforms the electrophilic carbon of the alkyl halide into a highly nucleophilic carbon in the Grignard reagent. utexas.edu

This reaction is typically initiated by adding the alkyl halide to a suspension of magnesium in the solvent. byjus.com

Ethereal solvents, most commonly diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are indispensable for the successful formation and stabilization of Grignard reagents. iitk.ac.inwikipedia.org Their role is multifaceted:

Aprotic Nature : Ethers are aprotic, meaning they lack acidic protons that would otherwise react with and destroy the highly basic Grignard reagent. utexas.eduquora.comquora.com

Solvation and Stabilization : The lone pairs of electrons on the oxygen atoms of ether molecules coordinate with the electron-deficient magnesium atom of the Grignard reagent. quora.comacs.org This solvation stabilizes the organomagnesium compound, keeping it in solution and enhancing its reactivity. quora.comquora.com Without this stabilization, the formation of the Grignard reagent is very difficult. utexas.edu

Influence on Reactivity : The choice of ethereal solvent can influence the reactivity of the Grignard reagent. THF is more polar than diethyl ether and can better stabilize the magnesium cation, potentially making the carbanion more reactive. quora.comstackexchange.com The higher boiling point of THF (66°C) compared to diethyl ether (34.6°C) also allows for reactions to be conducted at higher temperatures, which can increase reaction rates. stackexchange.com

| Solvent | Chemical Formula | Boiling Point (°C) | Key Characteristics |

|---|---|---|---|

| Diethyl Ether | (C₂H₅)₂O | 34.6 | Traditional solvent, less polar, lower boiling point. |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | More polar, better at stabilizing the Grignard reagent, higher boiling point allows for higher reaction temperatures. stackexchange.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | ~80 | Greener alternative to THF, higher stability towards basic organometallic reagents. nih.gov |

A common challenge in Grignard synthesis is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which inhibits the reaction. wikipedia.orgmasterorganicchemistry.com Several methods have been developed to activate the magnesium surface and initiate the reaction:

Mechanical Methods : Crushing the magnesium pieces in situ, rapid stirring, or sonication can physically break the oxide layer, exposing fresh, reactive metal. wikipedia.orgresearchgate.net

Chemical Activators : Small amounts of activating agents are often used.

Iodine : A crystal of iodine is frequently added, which can react with the magnesium to form magnesium iodide, disrupting the oxide layer. researchgate.netstackexchange.com

1,2-Dibromoethane : This is an effective activator as its reaction with magnesium produces ethylene (B1197577) gas and magnesium bromide, cleaning the metal surface. The observation of bubbles provides a visual cue that the activation is successful. wikipedia.orgstackexchange.com

Pre-formed Grignard Reagent : Adding a small amount of a previously prepared Grignard reagent can help initiate the main reaction. stackexchange.com

Highly Reactive Magnesium : Specially prepared magnesium, such as Rieke magnesium, which is a highly reactive, finely divided powder, can also be used to circumvent initiation problems. stackexchange.comunl.edu

| Method | Description | Indicator of Success |

|---|---|---|

| Mechanical Stirring/Crushing | Physically breaks the MgO layer on the magnesium turnings. wikipedia.org | Initiation of the exothermic Grignard reaction. |

| Iodine (I₂) | A small crystal is added to react with the surface. researchgate.netstackexchange.com | Disappearance of the purple iodine color. |

| 1,2-Dibromoethane | Reacts with Mg to clean the surface. wikipedia.orgstackexchange.com | Observation of ethylene gas bubbles. wikipedia.org |

| Diisobutylaluminium hydride (DIBAH) | Used for surface activation and drying of the reaction mixture. acs.orgresearchgate.net | Allows for initiation at lower temperatures. researchgate.net |

Mechanistic Insights into Grignard Formation

The mechanism of Grignard reagent formation is complex and has been the subject of extensive study. It is generally accepted that the reaction occurs on the surface of the magnesium metal and involves radical intermediates. utexas.edualfredstate.edu

The formation of the Grignard reagent is not a simple insertion but is believed to proceed through radical intermediates. utexas.edursc.org The process is thought to involve the transfer of an electron from the magnesium metal to the organic halide. utexas.edu This initial step leads to the cleavage of the carbon-halogen bond, forming an alkyl radical and a halide ion which is adsorbed onto the magnesium surface. alfredstate.edu

For cyclobutylmagnesium bromide, the proposed steps are:

Initial Radical Formation : The cyclobutyl bromide molecule diffuses to the magnesium surface.

Bond Cleavage : The carbon-bromine bond is cleaved, generating a cyclobutyl radical (•C₄H₇) and a bromide anion (Br⁻) on the magnesium surface. alfredstate.edu

It is important to note that this is a non-chain radical reaction. utexas.edu

The core of the Grignard formation mechanism is a single-electron transfer (SET) from the magnesium metal to the alkyl halide. utexas.edu

The process can be summarized as:

First Electron Transfer : An electron is transferred from the magnesium surface to the antibonding orbital of the C-Br bond in 1-bromocyclobutane. This results in the formation of a radical anion [Cyclobutyl-Br]•⁻.

Dissociation : This radical anion is unstable and rapidly dissociates into a cyclobutyl radical (•C₄H₇) and a bromide anion (Br⁻).

Radical Recombination : The highly reactive cyclobutyl radical, which remains close to the magnesium surface, then combines with a monovalent magnesium species (Mg⁺) also on the surface to form the final Grignard reagent, Cyclobutyl-MgBr. utexas.edu

While the SET mechanism is widely accepted for the formation of Grignard reagents, it's also a proposed pathway for some of their reactions, particularly with sterically hindered ketones. nih.govorganic-chemistry.org However, for most reactions with aldehydes and less hindered ketones, a concerted, two-electron pathway is more likely. nih.gov

Influence of Surface Effects and Impurities on Reaction Kinetics

The synthesis of cyclobutylmagnesium bromide via the direct reaction of cyclobutyl bromide with magnesium metal is a heterogeneous process, making its kinetics profoundly dependent on the condition of the magnesium surface and the purity of the reagents.

Surface Effects: The reaction is often characterized by an induction period, a delay before the exothermic reaction begins. wikipedia.org This delay is primarily attributed to the passivating layer of magnesium oxide (MgO) that coats the metal, preventing it from reacting with the alkyl halide. wikipedia.org Several factors related to the magnesium surface influence the reaction kinetics:

Surface Passivation: All magnesium is coated with a layer of magnesium oxide, which inhibits the reaction. For the synthesis to commence, this layer must be breached. wikipedia.org

Activation: Various methods are employed to disrupt the MgO layer and activate the surface. Mechanical methods like crushing or stirring the magnesium pieces can break the oxide layer. wikipedia.org Chemical activation is also common, using agents like iodine, methyl iodide, or 1,2-dibromoethane. These agents react with the magnesium to expose a fresh, reactive metal surface. wikipedia.org

Surface Area: The rate of Grignard reagent formation is a surface reaction. rsc.org Therefore, increasing the surface area of the magnesium, for instance by using finer turnings or powder instead of coarse ribbon, can lead to a faster reaction rate. rsc.orgntnu.no A larger available magnesium surface enhances the selectivity of the Grignard formation over side reactions like Wurtz coupling. rsc.orgresearchgate.net The reaction proceeds at a finite number of discrete, reactive sites on the magnesium surface. semanticscholar.org

Influence of Impurities: The presence of impurities can significantly alter the kinetics of Grignard reagent formation, often by affecting the induction period and reaction rate.

Water: Grignard reagents are highly reactive toward protic sources. Even trace amounts of water in the solvent or on the glassware can quench the reagent as it forms or prevent the reaction from starting altogether. byjus.com Rigorously anhydrous conditions are therefore essential. researchgate.netbyjus.com

Atmospheric Oxygen: Air and oxygen can also rapidly destroy the Grignard reagent through oxidation. byjus.com Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is standard practice.

Metallic Impurities: The purity of the magnesium itself is a critical factor. The presence of other metals can either enhance or inhibit the reaction, depending on the nature of the impurity.

The following table summarizes the key factors influencing the reaction kinetics of Grignard formation.

| Factor | Description | Effect on Reaction Kinetics |

| Magnesium Oxide Layer | A passivating layer that naturally forms on the surface of magnesium metal. wikipedia.org | Significantly prolongs or prevents the start of the reaction (long induction period). Must be removed or breached for the reaction to proceed. wikipedia.org |

| Surface Activation | Mechanical (crushing, stirring) or chemical (e.g., iodine, 1,2-dibromoethane) treatment to expose fresh magnesium. wikipedia.org | Decreases the induction period and initiates the reaction by creating reactive sites. semanticscholar.org |

| Magnesium Surface Area | The total exposed area of the magnesium metal (e.g., powder vs. turnings). rsc.orgntnu.no | A larger surface area generally leads to a faster reaction rate and can improve the yield of the desired Grignard reagent over side products. rsc.org |

| Water Impurity | Trace moisture present in the solvent, glassware, or on the surface of the magnesium. byjus.com | Quenches the Grignard reagent, reduces yield, and can inhibit the reaction initiation. byjus.com |

| Oxygen Impurity | Atmospheric oxygen present in the reaction flask. | Causes oxidation of the Grignard reagent, leading to lower yields and formation of byproducts. byjus.com |

Alternatives for Formation of Cyclobutylmagnesium Species

While the direct reaction of cyclobutyl bromide with magnesium is the classical approach, alternative methods exist for generating cyclobutylmagnesium species, often providing advantages in terms of functional group compatibility and reaction conditions.

Transmetallation Reactions

Transmetallation involves the exchange of a metal between two organometallic species. In the context of preparing cyclobutylmagnesium bromide, this typically refers to a halogen-metal exchange, where a more reactive organometallic compound transfers its metal to the cyclobutyl halide. wikipedia.org This method is particularly useful for preparing functionalized Grignard reagents that might not survive the conditions of classical synthesis. harvard.edu

A common and highly effective method is the magnesium-halogen exchange. harvard.edu In this process, an easily prepared Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), is reacted with cyclobutyl bromide. The equilibrium of the reaction is driven by the relative stability of the organomagnesium species. ethz.ch

i-PrMgCl + Cyclobutyl-Br ⇌ i-PrBr + Cyclobutyl-MgCl

The use of i-PrMgCl, often in combination with lithium chloride (LiCl) to form a "Turbo-Grignard" reagent, can facilitate the exchange at low temperatures (e.g., -20 to 0 °C). ethz.chreddit.com This allows for the presence of sensitive functional groups on the cyclobutyl ring that would otherwise react under standard Grignard formation conditions. harvard.edu Similarly, organomagnesium ate complexes, such as tributylmagnesate (nBu₃MgLi), can induce facile bromine-magnesium exchange at very low temperatures. organic-chemistry.org

Another route involves the reaction of other organometallic precursors, like organolithium or organozinc compounds, with magnesium salts. youtube.com For example, cyclobutyllithium could react with magnesium bromide (MgBr₂) to yield the desired cyclobutylmagnesium bromide.

| Precursor 1 | Precursor 2 | Product | Key Features |

| Cyclobutyl bromide | Isopropylmagnesium chloride (i-PrMgCl) | Cyclobutylmagnesium chloride | Allows for low-temperature synthesis, tolerating more functional groups. harvard.edunih.gov |

| Cyclobutyl bromide | i-PrMgCl • LiCl ("Turbo Grignard") | Cyclobutylmagnesium chloride | LiCl accelerates the exchange by breaking up Grignard aggregates. ethz.chreddit.com |

| Cyclobutyl iodide/bromide | Tributylmagnesate (nBu₃MgLi) | Cyclobutylmagnesium species | Enables exchange at very low temperatures (e.g., -78 °C). organic-chemistry.org |

| Cyclobutyllithium | Magnesium bromide (MgBr₂) | Cyclobutylmagnesium bromide | A standard transmetallation reaction between an organolithium and a metal salt. |

Barbier-Type Reactions

The Barbier reaction is a powerful alternative to the traditional Grignard reaction, characterized by the in situ generation of the organomagnesium species. wikipedia.orgalfa-chemistry.com In a Barbier-type synthesis, cyclobutyl bromide, magnesium metal, and an electrophile (such as an aldehyde or ketone) are all combined in a single pot. wikipedia.orgnrochemistry.com

The crucial difference is that the cyclobutylmagnesium bromide is formed in the presence of the substrate it will react with. wikipedia.org This approach is often advantageous when the generated organometallic species is unstable and cannot be easily prepared and stored before use. nrochemistry.com

The mechanism is believed to be similar to that of Grignard reagent formation, involving a single electron transfer from the metal surface to the alkyl halide. nrochemistry.com However, the subsequent reaction with the carbonyl compound occurs immediately. Barbier reactions can often be performed under milder conditions and are sometimes more tolerant of trace impurities compared to the two-step Grignard procedure. wikipedia.orgrsc.org

The table below contrasts the standard Grignard synthesis with the Barbier-type reaction for the synthesis of a tertiary alcohol from cyclobutyl bromide and a ketone.

| Feature | Standard Grignard Synthesis | Barbier-Type Reaction |

| Procedure | Two distinct steps: 1. Preparation and isolation of Cyclobutylmagnesium bromide. 2. Subsequent reaction with the ketone. | One-pot reaction: Cyclobutyl bromide, magnesium, and the ketone are mixed together. alfa-chemistry.com |

| Intermediate | The Grignard reagent is a stable intermediate that is prepared first. | The Grignard reagent is generated in situ and reacts immediately; it is not isolated. wikipedia.orgnrochemistry.com |

| Conditions | Requires strictly anhydrous conditions for both steps. byjus.com | Often milder and can sometimes tolerate a wider range of conditions. rsc.org |

| Applicability | Ideal for stable, storable Grignard reagents. | Advantageous for unstable organometallic intermediates that must be trapped as they are formed. nrochemistry.com |

Reactivity and Reaction Mechanisms of Magnesium, Bromocyclobutyl

Fundamental Reaction Types

As a typical Grignard reagent, the primary mode of reaction for cyclobutylmagnesium bromide is nucleophilic addition to polarized multiple bonds, most notably the carbon-oxygen double bond of carbonyl compounds. labster.comyoutube.com The carbon atom of the cyclobutyl group is covalently bonded to the electropositive magnesium atom, imparting it with significant carbanionic character and making it a potent nucleophile. youtube.com This nucleophilic carbon readily attacks the electrophilic carbon of aldehydes and ketones.

The reaction with ethanal (acetaldehyde) serves as a classic example. The cyclobutyl group adds to the carbonyl carbon, and upon subsequent mild acidic workup, a secondary alcohol is formed. askfilo.comdoubtnut.comyoutube.com This two-step process is a cornerstone of alcohol synthesis, allowing for the construction of more complex molecular architectures. chegg.com

Table 1: Examples of Nucleophilic Addition Reactions

| Electrophile | Reagent | Intermediate Product (Alkoxide) | Final Product (After Acidification) |

|---|---|---|---|

| Ethanal (CH₃CHO) | Cyclobutylmagnesium bromide | 1-(Cyclobutyl)ethan-1-olate | 1-(Cyclobutyl)ethan-1-ol |

Beyond addition reactions, cyclobutylmagnesium bromide can also engage in substitution reactions, particularly in the presence of a suitable catalyst. Research has demonstrated its utility in cobalt-catalyzed cross-coupling reactions with alkyl iodides. acs.org In these transformations, the cyclobutyl group substitutes the iodide on the alkyl chain, creating a new carbon-carbon single bond. This method allows for the direct and facile introduction of the strained cyclobutyl ring onto various primary and secondary alkyl halides. To date, this represents one of the few examples of introducing a cyclobutyl ring onto a secondary alkyl halide via a metal-catalyzed cross-coupling mechanism. acs.org

A significant aspect of the chemistry of cyclobutylmagnesium bromide and its derivatives is the propensity of the four-membered ring to undergo rearrangements. These reactions are typically initiated by forming a carbocation on a carbon atom adjacent to the ring, a process driven by the desire to alleviate the inherent ring strain of the cyclobutane (B1203170) system. youtube.comstackexchange.com

Ring expansion is a frequently observed and synthetically important rearrangement pathway. youtube.com This phenomenon is prominently displayed when the alcohol product from a nucleophilic addition reaction is treated with a strong acid, such as hydrobromic acid (HBr). doubtnut.comyoutube.com

The mechanism proceeds as follows:

The hydroxyl group of the alcohol is protonated by the acid, forming a good leaving group (water). youtube.com

Departure of the water molecule generates a secondary carbocation on the carbon atom adjacent to the cyclobutyl ring. youtube.com

To achieve a more stable electronic state, the adjacent cyclobutyl ring expands. A carbon-carbon bond within the ring breaks and migrates to the positively charged carbon, transforming the four-membered ring into a less strained, five-membered cyclopentyl ring and relocating the positive charge onto a carbon atom within the newly formed ring. youtube.comyoutube.com

This rearranged carbocation may undergo further shifts (e.g., a 1,2-hydride shift) to form an even more stable tertiary carbocation. youtube.com

Finally, the bromide ion (Br⁻) acts as a nucleophile, attacking the tertiary carbocation to yield the final, stable product, such as 1-bromo-1-methylcyclopentane (B3049229). youtube.comyoutube.com

This sequence showcases a powerful method for constructing five-membered rings from four-membered precursors.

While ring expansion is the dominant rearrangement pathway under the acidic conditions described above, ring opening of cyclobutane derivatives is also a known chemical process. researchgate.netscispace.com Such pathways typically require specific reaction conditions or structural features that favor cleavage of the ring into an open-chain structure. For the carbocation intermediate generated from the alcohol derivative of cyclobutylmagnesium bromide, ring expansion to a cyclopentyl cation is energetically more favorable than a ring-opening event that would lead to a primary carbocation. Therefore, in the context of the reactions discussed, ring expansion is the overwhelmingly preferred pathway over ring opening.

Rearrangement Reactions Involving the Cyclobutyl Moiety

Mechanistic Investigations of Key Transformations

The transformation of cyclobutyl bromide into 1-bromo-1-methylcyclopentane via the Grignard reagent is a multi-step synthesis that has been mechanistically elucidated. youtube.comyoutube.com The key transformation involves the nucleophilic addition of the Grignard reagent followed by a carbocation-mediated rearrangement.

The initial step is the formation of the Grignard reagent, cyclobutylmagnesium bromide, by reacting cyclobutyl bromide with magnesium metal in an ether solvent. youtube.com The mechanism of Grignard reagent formation is complex and believed to involve single-electron transfer steps at the magnesium surface. harvard.eduharvard.edu

The subsequent reaction with ethanal proceeds via the well-established mechanism for Grignard additions. The nucleophilic cyclobutyl carbon attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. Acidification protonates this intermediate to yield 1-(cyclobutyl)ethan-1-ol. youtube.comaskfilo.com

The most mechanistically intricate part of the sequence is the acid-catalyzed rearrangement. The formation of the secondary carbocation adjacent to the ring is the critical initiating event. The subsequent ring expansion is a type of Wagner-Meerwein rearrangement, driven by the thermodynamic stability gained from relieving ring strain and forming a more stable carbocation. The subsequent hydride shift to form a tertiary carbocation further stabilizes the intermediate before the final nucleophilic attack by the bromide ion concludes the reaction. youtube.comyoutube.com

Table 2: Key Intermediates in the Transformation of Cyclobutylmagnesium Bromide to 1-bromo-1-methylcyclopentane

| Step | Intermediate Name | Structure | Mechanistic Role |

|---|---|---|---|

| 1 | Cyclobutylmagnesium bromide | c-C₄H₇MgBr | Nucleophile |

| 2 | 1-(Cyclobutyl)ethan-1-ol | c-C₄H₇CH(OH)CH₃ | Rearrangement Precursor |

| 3 | 1-(Cyclobutyl)ethyl cation | c-C₄H₇CH⁺CH₃ | Initial Carbocation |

| 4 | Cyclopentyl cation (Secondary) | c-C₅H₉⁺ (with a methyl group) | Result of Ring Expansion |

Kinetic Studies and Rate Laws

The rate of formation is influenced by the state of the magnesium surface; an oxide layer can hinder the reaction, which is why activation methods are often employed. mnstate.eduwvu.edu The reaction mechanism is believed to involve radical intermediates, initiated by a single electron transfer (SET) from the magnesium surface to the alkyl halide. alfredstate.edu

Kinetic studies on analogous systems, such as the reaction of cyclopentyl bromide with magnesium, have been conducted using techniques like a rotating disk of magnesium to determine intrinsic rate constants. harvard.edu Such studies help elucidate the factors controlling the reaction rate, distinguishing between mass transport limitations and the intrinsic chemical reactivity at the metal surface. harvard.edu Competition experiments are another method used to determine the relative reactivities of different organic halides in forming Grignard reagents or in subsequent exchange reactions. researchgate.netamazonaws.com For instance, the kinetics of bromine-magnesium exchange reactions involving i-PrMgCl·LiCl have been thoroughly studied for various heteroaryl bromides, establishing relative rate constants through competition experiments analyzed by gas chromatography. amazonaws.com These methodologies could be applied to determine the precise rate laws for reactions involving cyclobutylmagnesium bromide.

The reaction of the formed Grignard reagent with an electrophile, such as a ketone, is generally rapid. It has been proposed that the process can involve a rate-controlling step where the Grignard reagent coordinates to the ketone, displacing a solvent molecule, followed by a rapid reaction with a second Grignard monomer to form the alcohol product via a six-membered transition state. byjus.com

Stereochemical Outcomes and Diastereoselectivity

The stereochemical course of reactions involving cyclobutylmagnesium bromide is a critical aspect of its synthetic utility, particularly in the construction of chiral molecules. The addition of the cyclobutyl group to prochiral carbonyls or other electrophilic centers can lead to the formation of new stereocenters, with the diastereoselectivity of the process being of primary interest.

A notable example of the stereoselectivity of this reagent is observed in the ring expansion of oxaspiropentanes to form tertiary cyclobutanols. researchgate.net Research has shown that this reaction proceeds through the intermediate formation of a cyclobutanone (B123998). The initial step, the formation of the cyclobutanone, occurs stereospecifically. However, the subsequent nucleophilic attack of a second molecule of the Grignard reagent on the carbonyl group of the cyclobutanone intermediate is only stereospecific when the starting oxaspiropentanes are derived from aldehydes. researchgate.net

In other contexts, such as cobalt-catalyzed cross-coupling reactions, cyclobutylmagnesium bromide has been used to introduce the cyclobutyl ring onto alkyl iodides. acs.org These reactions have been found to be diastereoconvergent, meaning that a mixture of diastereomers in the starting material can converge to a single diastereomer in the product. acs.org This outcome is often hypothesized to result from the formation of radical intermediates during the coupling process. acs.orgnih.gov

The diastereoselectivity of Grignard additions is often high, as seen in reactions with α-epoxy N-sulfonyl hydrazones where various Grignard reagents, including the analogous cyclopropyl (B3062369) magnesium bromide, provide addition products with excellent asymmetric induction, often with syn:anti selectivity greater than 25:1. researchgate.net The general addition of Grignard reagents to prochiral aldehydes and ketones can often be predicted using empirical models like the Felkin-Anh model or Cram's Rule, which rationalize the stereochemical outcome based on steric and electronic effects in the six-membered ring transition state. wikipedia.org

Table 1: Examples of Stereochemical Outcomes in Reactions with Cyclobutyl Grignard Reagents This table is interactive and allows for sorting and filtering of data.

| Reaction Type | Substrate | Reagent | Key Finding | Diastereomeric Ratio (dr) | Source(s) |

|---|---|---|---|---|---|

| Ring Expansion | Oxaspiropentanes | Cyclobutylmagnesium bromide | Stereospecific formation of cyclobutanone intermediate. | Not specified | researchgate.net |

| Cross-Coupling | Secondary Alkyl Iodides | Cyclobutylmagnesium bromide / Co-catalyst | The reaction is diastereoconvergent. | Not applicable | acs.org |

Identification and Characterization of Reactive Intermediates

The mechanism of Grignard reagent formation is widely believed to proceed through radical intermediates. alfredstate.edu The process is thought to be initiated by a single electron transfer (SET) from the magnesium metal to the cyclobutyl bromide molecule. This generates a cyclobutyl radical and a magnesium bromide radical anion on or near the metal surface.

Evidence for the existence of diffusing radical intermediates in similar systems is compelling. For instance, in the formation of cyclopropylmagnesium bromide from cyclopropyl bromide, the addition of dicyclohexylphosphine (B1630591) (DCPH) as a radical trap significantly decreases the yield of the Grignard reagent while forming cyclopropylcyclohexylphosphine. nih.gov This strongly suggests that cyclopropyl radicals diffuse from the magnesium surface into the solution. nih.gov Given the structural and electronic similarities between cyclopropyl and cyclobutyl systems, it is highly probable that cyclobutyl radicals are key intermediates in the formation of cyclobutylmagnesium bromide.

Further support for radical intermediates comes from cobalt-catalyzed cross-coupling reactions involving cyclobutylmagnesium bromide and alkyl iodides. acs.orgnih.gov The diastereoconvergent nature of these reactions is explained by the formation of radical intermediates, which can equilibrate or react in a way that erases the initial stereochemical information of the substrate. acs.org

Single Electron Transfer (SET): A magnesium atom on the metal surface transfers an electron to a molecule of cyclobutyl bromide.

c-C₄H₇Br + Mg⁰ → [ c-C₄H₇Br ]•⁻ Mg•⁺

Fragmentation: The resulting radical anion fragments to form a cyclobutyl radical and a bromide ion.

[ c-C₄H₇Br ]•⁻ → c-C₄H₇• + Br⁻

Second Electron Transfer / Radical Combination: The cyclobutyl radical reacts further at the magnesium surface, either by accepting a second electron to form a carbanion which then combines with MgBr⁺, or by directly combining with a MgBr• species.

c-C₄H₇• + Mg•⁺ → c-C₄H₇Mg⁺

c-C₄H₇Mg⁺ + Br⁻ → c-C₄H₇MgBr

These reactive intermediates—the cyclobutyl radical and various organomagnesium species on the metal surface—are transient and typically not isolated, but their existence is inferred from trapping experiments and reaction outcomes. alfredstate.edunih.gov

Influence of Solvent and Ligands on Reaction Pathways

The choice of solvent is critical for the successful formation and reaction of cyclobutylmagnesium bromide. Grignard reagents are highly reactive and will be destroyed by protic solvents like water or alcohols. wvu.edu Therefore, anhydrous aprotic solvents are required. wvu.eduwikipedia.org

Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are standard for Grignard reactions. wvu.eduyoutube.comyoutube.com These solvents play a crucial role beyond simply dissolving the reactants. The lone pairs of electrons on the ether oxygen atoms coordinate to the magnesium atom of the Grignard reagent, forming a soluble complex. This solvation stabilizes the organometallic compound and is essential for its formation and reactivity. The structure of Grignard reagents in solution is complex and is described by the Schlenk equilibrium, which involves an equilibrium between the monomeric alkylmagnesium halide (RMgX) and the dimeric diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species, all of which are solvated by ether molecules.

Alternative ether solvents have also been investigated. For example, cyclopentyl methyl ether (CPME) has been shown to be an effective solvent for a variety of Grignard reactions. researchgate.net Studies indicate that CPME is stable under Grignard conditions and can be efficiently recycled. researchgate.net

In addition to the solvent, ligands can significantly influence the reactivity and solubility of Grignard reagents. Lithium chloride (LiCl) is a well-known additive that can have a profound effect. The use of reagents like i-PrMgCl·LiCl can break up the polymeric aggregates of Grignard reagents, leading to more soluble and often more reactive monomeric species. amazonaws.com This enhancement is crucial for performing challenging reactions like bromine-magnesium exchanges at low temperatures. amazonaws.com

More specialized ligands can also modulate reactivity. In a multicomponent asymmetric allylic alkylation, an N-heterocyclic carbene (NHC) ligand was found to be essential for activating a related strained Grignard reagent derived from bicyclo[1.1.1]propellane, enhancing its reactivity toward the allylic substrate. acs.org This suggests that Lewis basic ligands can play a key role in promoting reactions of sterically hindered or less reactive Grignard reagents.

Table 2: Effect of Solvents and Ligands on Cyclobutylmagnesium Bromide and Related Grignard Reagents This table is interactive and allows for sorting and filtering of data.

| Solvent/Ligand | Type | Role/Effect | Example Context | Source(s) |

|---|---|---|---|---|

| Diethyl Ether | Aprotic Solvent | Solvation, stabilization, enables formation. | Standard solvent for Grignard reagent synthesis. | wvu.eduyoutube.com |

| Tetrahydrofuran (THF) | Aprotic Solvent | Solvation, stabilization, often improves solubility over ether. | Standard solvent for Grignard reagent synthesis. | wvu.eduamazonaws.comsynthonix.com |

| Cyclopentyl Methyl Ether (CPME) | Aprotic Solvent | Effective alternative to THF/ether, stable and recyclable. | Systematic study of Grignard reactions. | researchgate.net |

| Lithium Chloride (LiCl) | Ligand/Additive | Breaks up aggregates, increases solubility and reactivity. | Used in Turbo-Grignard reagents for Br-Mg exchange. | amazonaws.com |

Applications in Organic Synthesis

Carbon-Carbon Bond Formation

The primary application of cyclobutylmagnesium bromide is in the construction of new carbon-carbon bonds. This is achieved through several key reaction types, including cross-coupling reactions and additions to various electrophiles.

Cross-coupling reactions are a cornerstone of modern organic synthesis, and cyclobutylmagnesium bromide is an effective coupling partner in many such transformations. These reactions, often catalyzed by transition metals, allow for the precise formation of a bond between the cyclobutyl group and another organic fragment.

A variety of transition metals can be employed to catalyze the cross-coupling of cyclobutylmagnesium bromide with organic halides and pseudohalides. illinois.edu While palladium and nickel are widely used for their high activity and selectivity in cross-coupling reactions, iron has emerged as a less expensive and less toxic alternative. uva.esacgpubs.org Iron complexes are effective in coupling organomagnesium reagents with a range of substrates. acgpubs.org

Cobalt-catalyzed cross-coupling has proven to be a particularly powerful method for the introduction of cyclobutyl rings. acs.orgacs.org This approach is notable for its ability to couple with alkyl halides, which can be challenging substrates in other cross-coupling systems due to side reactions. acs.org The use of cobalt catalysts provides a flexible and cost-effective route for attaching cyclobutyl groups to both primary and secondary alkyl iodides. acs.org

The general scheme for a transition metal-catalyzed cross-coupling reaction is as follows:

R¹-MgX + R²-Y → R¹-R² + MgXY (where M = Co, Cu, Fe, Ni, Pd)

| Catalyst | Substrate (R²-Y) | Product (R¹-R²) | Key Features |

| Cobalt | Alkyl Iodides | Cyclobutylalkanes | Effective for primary and secondary alkyl iodides. acs.org |

| Iron | Aryl Halides, Alkyl Halides | Arylcyclobutanes, Cyclobutylalkanes | Less expensive and toxic than Pd and Ni. acgpubs.org |

| Palladium | Aryl Bromides/Triflates | Arylcyclobutanes | Often used with additives like zinc halides to improve yields. organic-chemistry.org |

| Nickel | Aryl Halides, Alkenyl Halides | Arylcyclobutanes, Alkenylcyclobutanes | Widely used for C-C bond formation. acgpubs.org |

| Copper | Alkyl Halides | Cyclobutylalkanes | An alternative catalyst for coupling with unactivated alkyl halides. acs.org |

The direct alkylation of alkyl halides and pseudo-halides with cyclobutylmagnesium bromide is a significant application, particularly when catalyzed by cobalt. acs.orgacs.org This reaction allows for the straightforward introduction of the cyclobutyl group onto a variety of alkyl chains. acs.org Notably, this method is effective for both primary and secondary alkyl iodides, a transformation that is often difficult to achieve with other catalytic systems. acs.org The reaction is generally chemoselective and can be applied to the functionalization of complex molecules, including N-heterocycles which are important in the pharmaceutical industry. acs.org

A key advantage of the cobalt-catalyzed system is its ability to overcome the common side reactions associated with the use of alkyl halides in cross-coupling, such as β-hydride elimination. acs.org

Cyclobutylmagnesium bromide can also participate in cross-coupling reactions to form bonds with sp²-hybridized carbon atoms, leading to the synthesis of arylcyclobutanes and alkenylcyclobutanes. These reactions are typically catalyzed by transition metals such as palladium, nickel, or iron. acgpubs.org

In the case of arylation, cyclobutylmagnesium bromide is reacted with an aryl halide (e.g., aryl bromide) in the presence of a suitable catalyst. For instance, palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides has been successfully achieved with the aid of zinc halide additives, and similar conditions can be applied to other cycloalkyl Grignard reagents. organic-chemistry.org

Alkenylation involves the reaction of cyclobutylmagnesium bromide with an alkenyl halide. Cobalt catalysts have also been shown to be effective for the alkenylation of alkyl iodides with alkenyl Grignard reagents, suggesting their potential utility in the corresponding reaction with cyclobutylmagnesium bromide. acs.org

Cyclobutylmagnesium bromide readily adds to the electrophilic carbon of carbonyl compounds, such as aldehydes and ketones. doubtnut.comlibretexts.org This nucleophilic addition is a fundamental reaction for the formation of a new carbon-carbon bond and the creation of a tetrahedral intermediate.

The initial step of the reaction involves the attack of the nucleophilic cyclobutyl group on the carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. While this intermediate is typically protonated during workup to yield an alcohol, the initial carbon-carbon bond-forming step is the key transformation. libretexts.org The high reactivity of Grignard reagents can sometimes lead to a lack of chemoselectivity when multiple electrophilic sites are present in the substrate. nih.gov

| Carbonyl Compound | Intermediate |

| Aldehyde | Magnesium alkoxide of a secondary alcohol |

| Ketone | Magnesium alkoxide of a tertiary alcohol |

Beyond carbonyl compounds, cyclobutylmagnesium bromide can react with other electrophiles. A notable example is its reaction with carbon dioxide (CO₂). This carboxylation reaction is a well-established method for the formation of carboxylic acids. skku.edu The Grignard reagent adds to one of the C=O bonds of carbon dioxide to form a magnesium carboxylate salt. Subsequent acidification of this salt yields the corresponding carboxylic acid, in this case, cyclobutanecarboxylic acid. skku.edu

The reaction with CO₂ represents a significant C-C bond-forming reaction, converting the Grignard reagent into a valuable carboxylic acid derivative. skku.edu

Cross-Coupling Reactions

Introduction of Strained Cyclobutyl Rings into Complex Architectures

The incorporation of a cyclobutyl moiety into complex molecules is a significant strategy in drug discovery. The cyclobutane (B1203170) ring, with its distinct puckered structure and sp³-rich character, can improve metabolic stability, reduce planarity, and orient pharmacophore groups in a specific three-dimensional arrangement. Bromocyclobutylmagnesium serves as a key reagent for introducing this strained ring system through carbon-carbon bond-forming reactions.

A noteworthy method for this transformation is the cobalt-catalyzed cross-coupling of bromocyclobutylmagnesium with various primary and secondary alkyl iodides. chemrxiv.orgchemrxiv.org This reaction is particularly effective for the late-stage functionalization of complex molecules, including those containing valuable N-heterocyclic scaffolds often found in pharmaceuticals. chemrxiv.org The process is generally efficient, chemoselective, and utilizes a simple and inexpensive catalytic system. chemrxiv.org The reaction's utility is demonstrated by its ability to couple the cyclobutyl group with a range of substrates, as detailed in the table below.

| Alkyl Iodide Substrate | Coupling Product | Yield (%) |

|---|---|---|

| 1-Iodooctane | Cyclobutyloctane | 75% |

| 1-Iodo-3-phenylpropane | (3-Cyclobutylpropyl)benzene | 80% |

| N-(2-Iodoethyl)phthalimide | N-(2-Cyclobutylethyl)phthalimide | 72% |

| 3-(Iodomethyl)tetrahydrofuran | 3-(Cyclobutylmethyl)tetrahydrofuran | 65% |

This method highlights the capacity of bromocyclobutylmagnesium to introduce the strained four-membered ring into diverse molecular environments, making it a valuable technique for medicinal chemists exploring novel chemical space. chemrxiv.org

Strategies for Stereoselective Synthesis

When incorporating a cyclobutyl ring into a chiral molecule, the control of stereochemistry is paramount. The reaction of bromocyclobutylmagnesium can generate new stereocenters, and strategies to control the formation of the desired stereoisomer are crucial. These strategies can be broadly categorized into enantioselective and diastereoselective methods.

Enantioselective synthesis involves the preferential formation of one enantiomer over the other. In the context of bromocyclobutylmagnesium reactions, this is typically achieved by using a chiral influence that can differentiate between the two enantiotopic faces of a prochiral electrophile or the Grignard reagent itself.

Common strategies include:

Chiral Ligands: The use of a chiral ligand in conjunction with a metal catalyst can create a chiral environment around the reaction center. For Grignard additions to ketones and imines, N,N,O-tridentate chiral ligands have been developed that can effectively control the stereoselectivity of the nucleophilic attack, leading to highly enantioenriched tertiary alcohols or amines. nih.govnih.gov This principle can be extended to cross-coupling reactions involving bromocyclobutylmagnesium, where a chiral ligand on the cobalt or other transition metal catalyst would favor the formation of one enantiomeric product.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate. wikipedia.org This auxiliary can direct the approach of the bromocyclobutylmagnesium reagent to one face of the molecule, leading to a stereoselective reaction. After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product. Evans oxazolidinones are a classic example of auxiliaries used to direct alkylation reactions with high stereocontrol. wikipedia.org

Chiral Solvents: While generally providing lower levels of induction, the use of a chiral solvent can create a biased reaction environment that may favor the formation of one enantiomer. wmich.edu

Diastereoselective control aims to form one diastereomer preferentially when a new stereocenter is created in a molecule that already contains one or more stereocenters. The stereochemical outcome is determined by the relative orientation of the existing and newly formed stereocenters.

Key strategies for achieving diastereoselective control with bromocyclobutylmagnesium include:

Substrate Control: The existing stereocenters in the substrate can inherently direct the approach of the incoming Grignard reagent. Steric hindrance is a common factor, where the cyclobutyl group will preferentially add to the less sterically hindered face of the electrophile. This is a foundational principle in 1,2-asymmetric induction.

Chiral Auxiliary Control: As in enantioselective synthesis, a chiral auxiliary can be employed to exert powerful stereochemical control, leading to the formation of a single diastereomer. wikipedia.orgsigmaaldrich.com The rigid structure of the auxiliary and substrate complex blocks one trajectory of attack for the bromocyclobutylmagnesium reagent, resulting in high diastereoselectivity.

Diastereoconvergent Catalysis: In certain reactions, a mixture of diastereomers in the starting material can be converted into a single diastereomeric product. The cobalt-catalyzed cross-coupling of cyclobutylmagnesium bromide with secondary alkyl iodides has been shown to be diastereoconvergent. chemrxiv.org This implies that regardless of the starting stereochemistry at the carbon bearing the iodide, the reaction proceeds through an intermediate that leads to the preferential formation of one diastereomeric product. This is a powerful strategy as it can simplify starting material preparation.

Advanced Spectroscopic and Structural Characterization

Elucidation of Organomagnesium Species in Solution and Solid State

The simple formula RMgX, in this case, C₄H₇BrMg, belies the complex reality of its structure in solution. Grignard reagents exist as an equilibrium of multiple species, a concept first described by Wilhelm Schlenk. acs.org This "Schlenk Equilibrium" involves the disproportionation of the primary Grignard reagent into a dialkylmagnesium species and a magnesium dihalide. wikipedia.org

2 RMgX ⇌ R₂Mg + MgX₂

For Magnesium, bromocyclobutyl-, this equilibrium would be:

2 C₄H₇BrMg ⇌ (C₄H₇)₂Mg + MgBr₂

The position of this equilibrium is highly dependent on the solvent used. In strongly coordinating solvents like tetrahydrofuran (B95107) (THF), the monomeric form, solvated by ether molecules (e.g., C₄H₇MgBr(THF)₂), tends to predominate. acs.orgwikipedia.org In less basic solvents like diethyl ether, or at higher concentrations, aggregation into dimeric, trimeric, or even larger polymeric structures is common. acs.orgbethunecollege.ac.in These aggregates are often bridged by the halogen atoms.

In the solid state, Grignard reagents are rarely isolated as simple, unsolvated RMgX compounds. researchgate.net Instead, they typically crystallize as solvent adducts, forming well-defined complexes where the magnesium center is coordinated by ether molecules to satisfy its coordination sphere. acs.orgresearchgate.net For example, crystalline forms often reveal a tetrahedral geometry around the magnesium atom, coordinated to the cyclobutyl group, the bromine atom, and two solvent molecules. wikipedia.org In the absence of sufficient coordinating solvent, compounds like dimethylmagnesium are known to form extended polymeric chains in the solid state with bridging alkyl groups. wikipedia.org

The nature of the organomagnesium species present is a critical determinant of the reagent's reactivity. X-ray spectroscopy has emerged as a powerful tool for distinguishing between the various organomagnesium species that coexist in solution due to the Schlenk equilibrium. nih.gov By analyzing X-ray absorption and photoelectron spectra at the Mg K-edge, distinct spectral fingerprints for species like RMgX, R₂Mg, and MgX₂ can be identified, offering a more detailed picture of the solution's composition during a reaction. nih.gov

Advanced NMR Techniques for Structural Dynamics and Exchange Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the dynamic nature of Magnesium, bromocyclobutyl- in solution. researchgate.netnih.gov Due to the Schlenk equilibrium and other exchange processes, the NMR spectra of Grignard reagents can be complex and highly dependent on temperature, concentration, and solvent.

Advanced NMR techniques provide insight into these dynamic equilibria:

Variable Temperature (VT) NMR: By recording spectra at different temperatures, it is possible to "freeze out" or accelerate exchange processes. At low temperatures, separate signals for the different species in the Schlenk equilibrium (RMgX, R₂Mg, MgX₂) may be resolved. As the temperature increases, these signals broaden and eventually coalesce into a single, time-averaged signal, indicating rapid exchange on the NMR timescale. dtic.mil

Exchange Spectroscopy (EXSY): This two-dimensional NMR technique can directly probe chemical exchange between different magnesium species in solution. Cross-peaks in an EXSY spectrum provide direct evidence of the transfer of the cyclobutyl group between different magnesium environments, confirming the dynamic nature of the Schlenk equilibrium.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules. Since different aggregates (monomers, dimers, polymers) have different sizes, they will diffuse at different rates. DOSY can therefore be used to identify the various species present in solution and estimate their relative sizes.

These studies reveal that the cyclobutyl group is not statically bound to a single magnesium atom but is in constant flux. The rate of this exchange is a key factor in the reactivity and stereochemical outcome of its reactions. dtic.mil

X-ray Crystallography of Derivatives and Adducts

While the crystal structure of unsolvated Magnesium, bromocyclobutyl- has not been reported, X-ray diffraction studies on analogous Grignard reagent adducts provide invaluable insight into its solid-state structure. researchgate.net These studies consistently show that the magnesium atom is coordinated by solvent molecules, typically diethyl ether or THF, to achieve a stable, coordinatively saturated state. acs.org

A landmark example is the structure of ethylmagnesium bromide bis(diethyl etherate), which revealed a distorted tetrahedral geometry around the magnesium atom. acs.org The magnesium is bonded to the ethyl group, the bromine atom, and the oxygen atoms of two diethyl ether molecules. Such structures confirm the crucial role of the solvent in stabilizing the Grignard reagent.

More complex structures have also been characterized. For example, a crystalline compound obtained from a THF solution of ethylmagnesium chloride was found to be a tetrameric species, [C₂H₅Mg₂Cl₃(THF)₃]₂, where magnesium atoms exhibit coordination numbers greater than four. acs.org These complex adducts highlight that the species which crystallizes from a solution may not be the most abundant one in the liquid phase but provides a snapshot of the possible aggregation states. acs.org

Analysis of these crystal structures provides precise data on bond lengths and angles, which are crucial for understanding the nature of the carbon-magnesium bond.

| Bond/Angle | Representative Value | Significance |

| Mg-C Bond Length | ~2.15 Å | Indicates a highly polar covalent bond, the source of the carbanionic character of the cyclobutyl group. |

| Mg-Br Bond Length | ~2.44 Å | Typical length for a magnesium-bromine bond in such complexes. |

| O-Mg-O Angle | Variable | Depends on the steric bulk of the solvent and organic group, influencing solvent binding. |

| C-Mg-Br Angle | ~110-120° | Reflects the tetrahedral coordination geometry around the magnesium center. |

Table 1: Representative structural parameters for a generic Grignard reagent adduct (e.g., RMgBr(ether)₂) based on published crystal structures. Specific values for Magnesium, bromocyclobutyl- would require dedicated crystallographic analysis.

Vibrational Spectroscopy (FTIR, Raman) for Bonding Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods for probing the bonding within Magnesium, bromocyclobutyl-. labmanager.comthermofisher.com These techniques measure the vibrational frequencies of chemical bonds, which act as a "molecular fingerprint". thermofisher.com

FTIR Spectroscopy: This technique measures the absorption of infrared light. sfr.ca It is particularly sensitive to polar bonds and is effective for identifying functional groups. sfr.ca For Grignard reagents, the C-Mg and Mg-X stretching vibrations are of primary interest. The C-Mg stretch is typically found in the far-infrared region, often between 300 and 600 cm⁻¹. acs.org In-situ FTIR is a valuable tool for monitoring the formation of the Grignard reagent during synthesis, as the consumption of the starting alkyl halide and the appearance of the C-Mg bond can be tracked in real-time. mt.com

Raman Spectroscopy: This technique relies on the inelastic scattering of laser light. sfr.ca It is highly sensitive to symmetric, polarizable bonds and is less prone to interference from water, making it suitable for in-situ analysis in closed systems to avoid degradation of the moisture-sensitive reagent. sfr.camdpi.com The C-Mg and Mg-X bonds in Grignard reagents are Raman active. The analysis of these vibrations can provide information about the degree of association (monomer vs. dimer) in solution, as the vibrational frequencies can shift depending on whether the halogen is terminal or bridging. mdpi.com

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Information Gained |

| C-Mg Stretch | 300 - 600 | FTIR, Raman | Confirms formation of the Grignard reagent; frequency can be influenced by solvent and aggregation state. |

| Mg-Br Stretch | 200 - 300 | Raman | Provides information on the magnesium-halogen bond; shifts can indicate bridging vs. terminal halogens in aggregates. |

| C-H (cyclobutyl) | 2800 - 3000 | FTIR, Raman | Characteristic alkyl C-H stretches, generally less informative about the organometallic bond itself. |

Table 2: Typical vibrational frequencies for Grignard reagents. These ranges are general and the precise peak positions for Magnesium, bromocyclobutyl- would depend on specific experimental conditions.

Spectromicroscopy for Heterogeneous Systems

The formation of Magnesium, bromocyclobutyl- is a heterogeneous reaction occurring at the interface between the solid magnesium metal and the organic halide solution. researchgate.net Understanding the chemical and physical processes at this interface is crucial for controlling the reaction's initiation and yield. Spectromicroscopy techniques, which combine microscopic imaging with spectroscopic analysis, are uniquely suited for studying such complex, non-uniform systems.

While specific spectromicroscopy studies on Magnesium, bromocyclobutyl- are not prevalent, the principles can be applied. Techniques like Atomic Force Microscopy (AFM) or Scanning Tunneling Microscopy (STM) could be used to image the magnesium surface, revealing changes in morphology, such as pitting or the formation of passivating layers, during the reaction.

When combined with spectroscopic methods, an even more detailed picture emerges:

Raman Microscopy: This technique can acquire Raman spectra with high spatial resolution, allowing for the chemical mapping of a surface. It could potentially identify the locations of MgBr₂ formation, unreacted magnesium, and areas where the Grignard reagent is being formed on the metal surface.

X-ray Photoelectron Spectroscopy (XPS) with imaging capabilities: XPS is a surface-sensitive technique that provides elemental and chemical state information. Imaging XPS could be used to map the distribution of magnesium, bromine, carbon, and oxygen on the metal surface, providing insight into the formation of magnesium oxide layers that can inhibit the reaction, and the subsequent breakthrough to form the active organometallic species.

These advanced techniques provide a means to move beyond bulk solution characterization and investigate the fundamental interfacial events that govern the synthesis of this important organometallic compound. researchgate.net

Computational and Theoretical Studies

Quantum Chemical Calculations on Cyclobutylmagnesium Species

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to modeling cyclobutylmagnesium species. These calculations provide a molecular-level understanding of bonding, structure, and conformational dynamics.

Computational models of simple Grignard reagents, such as methylmagnesium chloride, help to quantify the nature of this bonding. DFT calculations reveal that the Mg-C bond is primarily ionic in character. researchgate.net The geometry around the magnesium atom is typically tetrahedral, with the metal center coordinated to the cyclobutyl group, the bromine atom, and typically two solvent molecules (like tetrahydrofuran (B95107), THF), which act as Lewis bases. acs.org This coordination is crucial for stabilizing the reagent in solution. acs.org

Table 1: Calculated Properties of Model Grignard Reagents

| Property | Typical Calculated Value | Significance |

|---|---|---|

| Mg-C Bond Length | ~2.23 Å | Indicates the distance between the metal and the nucleophilic carbon. |

| Mg-O (Solvent) Distance | ~2.5 Å | Reflects the coordination of solvent molecules essential for stability. |

| Charge on Carbon (Mulliken) | -0.6 to -0.8 e | Quantifies the high nucleophilicity of the carbon atom. |

| Charge on Magnesium (Mulliken) | +0.7 to +0.9 e | Shows the electropositive character of the magnesium center. |

Note: Data presented are representative values from DFT calculations on similar small alkyl Grignard reagents and may vary depending on the computational method and model system. acs.org

The four-membered cyclobutyl ring is not planar. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a flat structure. This puckering results in two non-equivalent substituent positions: axial and equatorial.

Computational studies on substituted cyclobutanes show that bulky substituents preferentially occupy the equatorial position to minimize steric interactions. For bromocyclobutylmagnesium, the large -MgBr group, along with its coordinated solvent molecules, would be expected to strongly favor the equatorial position. The puckering angle and the barrier to ring inversion are key parameters determined through conformational analysis.

Table 2: Conformational Parameters of the Cyclobutane (B1203170) Ring

| Parameter | Typical Value | Description |

|---|---|---|

| Puckering Angle | 20° - 35° | The dihedral angle that defines the degree of non-planarity of the ring. |

| Ring Inversion Barrier | ~1.5 kcal/mol | The energy required for the ring to flip between its two equivalent puckered conformations. |

Note: These are general values for substituted cyclobutane rings; specific values for bromocyclobutylmagnesium would require dedicated computational analysis.

Modeling Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of reactions involving Grignard reagents, such as their classic addition to carbonyl compounds. These models can map out the entire reaction pathway, identifying key intermediates and transition states. nih.govnih.gov

The addition of a Grignard reagent to an aldehyde or ketone is generally modeled as a concerted, four-centered process. nih.gov Computational studies on model systems (e.g., CH₃MgCl reacting with formaldehyde) show that the reaction proceeds through the following key steps: nih.govnih.gov

Coordination: The carbonyl oxygen coordinates to the magnesium atom of the Grignard reagent. In dimeric forms of the Grignard reagent, the carbonyl may coordinate to one magnesium center while the alkyl group from the other magnesium center performs the attack. nih.gov

Transition State: A four-membered ring transition state is formed, involving the magnesium, the carbonyl oxygen, the carbonyl carbon, and the nucleophilic cyclobutyl carbon. acs.org In this state, the original Mg-C bond is breaking while a new C-C bond is forming.

Product Formation: The reaction yields a magnesium alkoxide intermediate, which upon acidic workup gives the final alcohol product.

The activation energy (reaction barrier) calculated for the transition state determines the reaction rate. DFT calculations can provide quantitative estimates of these barriers. nih.gov

Table 3: Hypothetical Energy Profile for Grignard Addition

| Reaction Step | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Separated) | 0 | Starting energy of Grignard and carbonyl. |

| Coordination Complex | -5 to -10 | A stabilized intermediate formed before the main reaction. |

| Transition State | +10 to +20 | The energy maximum; the activation barrier for the reaction. |

| Alkoxide Product | -20 to -40 | The thermodynamically stable product before workup. |

Note: These values represent a generalized energy profile for Grignard additions to carbonyls based on computational models. acs.orgnih.gov

When Grignard reagents react with chiral or prochiral substrates, predicting the stereochemical outcome is crucial. Computational modeling of transition states can explain and predict the diastereoselectivity of such reactions. The preferred stereochemical pathway is the one that proceeds through the lowest-energy transition state.

Factors influencing the transition state energy, such as steric hindrance and stabilizing electronic interactions (e.g., hyperconjugation), can be accurately modeled. For example, in reactions with substituted cyclopropyl (B3062369) aldonitrones, theoretical calculations showed that the coordination of Mg²⁺ stabilizes a specific conformer, leading to a highly stereoselective nucleophilic attack from the less hindered side. nih.gov A similar approach could be applied to predict the facial selectivity of the cyclobutyl Grignard reagent when adding to a prochiral ketone.

Strain Energy Analysis of Cyclobutyl Systems in Organometallics

The cyclobutyl group is characterized by significant ring strain, which is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). This inherent strain is a critical feature of the molecule's potential energy.

The total strain energy of a cyclobutane ring is approximately 26 kcal/mol. While specific computational studies analyzing the influence of the organometallic -MgBr moiety on this strain energy are not widely available, the presence of the substituent alters the ring's geometry and could subtly modify the strain. The fundamental strain, however, remains a key characteristic. This stored energy can be a thermodynamic driving force in reactions where the four-membered ring is opened.

Table 4: Strain Energy in Small Cycloalkanes

| Cycloalkane | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) | Primary Source of Strain |

|---|---|---|---|

| Cyclopropane | 27.5 | 9.2 | Angle Strain |

| Cyclobutane | 26.3 | 6.6 | Angle and Torsional Strain |

| Cyclopentane | 6.2 | 1.2 | Torsional Strain |

Note: Data represents the strain energy of the parent cycloalkane.

Solvent Effects and Coordination Chemistry Modeling

Computational and theoretical studies are pivotal in elucidating the intricate nature of Grignard reagents, such as bromocyclobutylmagnesium. These investigations offer molecular-level insights into the profound influence of solvent molecules on the structure, stability, and reactivity of the Grignard reagent. The coordination of solvent molecules to the magnesium center is not a passive interaction but an active determinant of the reagent's chemical behavior.

Theoretical models have established that the ethereal solvents typically used in Grignard reactions, such as tetrahydrofuran (THF) and diethyl ether, play a crucial role in stabilizing the magnesium species. The oxygen atoms of the ether molecules act as Lewis bases, donating electron density to the electron-deficient magnesium center. This coordination is essential for the dissolution and stabilization of the Grignard reagent, preventing its aggregation and precipitation.

The dynamic nature of the solvent's role is a key aspect highlighted by computational studies. The number and arrangement of solvent molecules coordinating to the magnesium atom are not static. Instead, there is a continuous and rapid exchange of solvent molecules, a process that significantly influences the reactivity of the Grignard reagent. This dynamic solvation is believed to be a critical factor in facilitating the Schlenk equilibrium, which governs the distribution of species in a Grignard solution.

Modeling efforts have shown that asymmetrically solvated species are often key intermediates in the reaction pathways of Grignard reagents. While symmetrically solvated, tetracoordinated magnesium species might be the most stable structures in solution, computational evidence suggests they are not necessarily the most reactive. Instead, pathways involving less stable, asymmetrically solvated magnesium centers, where the magnesium atom may be penta-coordinated, are often energetically favored for chemical reactions.

The coordination of the solvent directly impacts the accessibility of the cyclobutyl group for nucleophilic attack. The steric and electronic properties of the solvent molecules can modulate the reactivity of the C-Mg bond. For instance, bulkier solvents might hinder the approach of a substrate, while solvents with different electron-donating capabilities can alter the polarization of the C-Mg bond and, consequently, its nucleophilicity.

While specific computational data for bromocyclobutylmagnesium is not extensively available in the public domain, the general principles derived from theoretical studies of other Grignard reagents provide a robust framework for understanding its behavior. The interplay between the cyclobutyl group, the bromine atom, and the coordinating solvent molecules creates a complex chemical entity whose properties are finely tuned by the solvent environment.

Future Research Directions and Emerging Trends

Development of More Sustainable and Efficient Synthetic Routes

Traditional synthesis of Grignard reagents, including bromocyclobutylmagnesium, often involves the use of volatile and hazardous organic solvents like diethyl ether and tetrahydrofuran (B95107) (THF). cosmosmagazine.com Current research is actively seeking more environmentally benign and efficient methods for its preparation.

One promising approach is the adoption of mechanochemistry , specifically ball-milling techniques. cosmosmagazine.comsciencedaily.comuniv-journal.net This method has been shown to drastically reduce the amount of organic solvent required, in some cases by up to 90%, for the synthesis of Grignard reagents. cosmosmagazine.comsciencedaily.com The process involves the mechanical agitation of magnesium metal and an organohalide in the presence of a minimal amount of solvent, leading to the formation of a paste-like Grignard reagent. sciencedaily.comuniv-journal.net This technique not only minimizes solvent waste but can also be performed under ambient air, simplifying the experimental setup and reducing costs associated with inert atmosphere techniques. cosmosmagazine.comuniv-journal.net

Another avenue for sustainable synthesis is the use of greener solvents . 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent derivable from renewable resources, has emerged as a superior alternative to traditional ethereal solvents for Grignard reactions. umb.edu Studies have shown that 2-MeTHF can be as effective, if not more so, than THF in promoting the formation of Grignard reagents while offering a better environmental and safety profile. umb.edu The exploration of hybrid solvent systems, such as 2-MeTHF-cyclopentyl methyl ether (CPME)/toluene, is also expanding the scope of greener solvent options. umb.edu

These advancements are geared towards making the synthesis of bromocyclobutylmagnesium more aligned with the principles of green chemistry, reducing its environmental footprint and enhancing laboratory safety.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity and selectivity of bromocyclobutylmagnesium can be significantly enhanced through the use of novel catalytic systems. A notable area of development is the use of cobalt catalysts in cross-coupling reactions. acs.orgorganic-chemistry.orgacs.orgnih.govacs.org This approach has proven effective for the introduction of the strained cyclobutyl ring onto a variety of primary and secondary alkyl iodides. acs.orgorganic-chemistry.orgacs.orgnih.gov

The catalytic system, often employing simple and inexpensive cobalt salts like cobalt(II) acetylacetonate (B107027) (Co(acac)₂), offers a cost-effective and sustainable alternative to more traditional palladium-based catalysts. organic-chemistry.orgacs.org These cobalt-catalyzed reactions exhibit high chemoselectivity and are diastereoconvergent, suggesting the involvement of radical intermediates. organic-chemistry.org The versatility of this method allows for the functionalization of a wide range of substrates, including those containing sensitive functional groups and N-heterocycles, which are important scaffolds in medicinal chemistry. acs.orgorganic-chemistry.org

Optimization of reaction conditions, such as the slow addition of the Grignard reagent and precise catalyst loading, has been shown to improve yields and minimize side reactions like elimination and dehalogenation. organic-chemistry.org This research direction opens up new possibilities for the strategic incorporation of the cyclobutyl moiety in complex molecule synthesis.

| Catalyst System | Substrate Scope | Key Advantages |

| Co(acac)₂ / TMEDA | Primary and secondary alkyl iodides | Simple, inexpensive, high chemoselectivity, diastereoconvergent |

Table 1: Example of a Novel Catalytic System for Bromocyclobutylmagnesium Reactions

Integration with Flow Chemistry and Automated Synthesis